N~1~'-1-adamantyl-1,4'-bipiperidine-1',4'-dicarboxamide
Description
N¹'-1-Adamantyl-1,4'-bipiperidine-1',4'-dicarboxamide is a structurally complex molecule characterized by a bipiperidine core substituted with adamantyl and carboxamide groups. The adamantyl moiety, a rigid polycyclic hydrocarbon, imparts significant lipophilicity and steric bulk, which may enhance binding to hydrophobic pockets in biological targets.
Properties
IUPAC Name |
1-N-(1-adamantyl)-4-piperidin-1-ylpiperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O2/c23-19(27)22(26-6-2-1-3-7-26)4-8-25(9-5-22)20(28)24-21-13-16-10-17(14-21)12-18(11-16)15-21/h16-18H,1-15H2,(H2,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWYCGGRPOBOJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)NC34CC5CC(C3)CC(C5)C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1‘-1-adamantyl-1,4’-bipiperidine-1’,4’-dicarboxamide typically involves the reaction of 1-adamantyl nitrate with 1,4’-bipiperidine-1’,4’-dicarboxamide in the presence of sulfuric acid . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as microwave irradiation and the use of catalysts like aluminum triflate to enhance the reaction efficiency .
Chemical Reactions Analysis
N~1~‘-1-adamantyl-1,4’-bipiperidine-1’,4’-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The adamantyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include sulfuric acid, trifluroacetic acid, and manganese catalysts . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~1~‘-1-adamantyl-1,4’-bipiperidine-1’,4’-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being explored for its potential use in treating various diseases, including viral infections.
Industry: The compound is used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N1‘-1-adamantyl-1,4’-bipiperidine-1’,4’-dicarboxamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The bipiperidine backbone interacts with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
1,1-Dicarboxamide Derivatives (e.g., 12a–12n)
Key Findings :
- Substituent Effects : Aromatic amine substituents (e.g., phenyl in compounds 12h, 12i) enhance anticonvulsant activity compared to alkyl amines (12f, 12n). The phenyl group likely improves target affinity via π-π interactions .
- Chain Length : Anticonvulsant activity decreases with longer alkyl chains (e.g., 12d > 12e = 12n > 12k = 12a), suggesting steric hindrance or reduced solubility .
- Lipophilicity and Duration : Compound 12c (aromatic substituent) showed prolonged activity at 100 mg/kg, while 18b (alkyl substituent) required only 30 mg/kg, highlighting the role of lipophilicity in pharmacokinetics .
1'-Benzyl-[1,4'-bipiperidine]-4'-carboxamide (Pipamperone Impurity)
- Molecular Formula : C₁₈H₂₇N₃O (MW 301.43) .
- Structural Features : Benzyl substituent introduces moderate lipophilicity and aromaticity.
Comparison with Target Compound :
Replacing benzyl with adamantyl increases molecular weight (predicted ~450–500 g/mol) and rigidity, which could enhance receptor binding specificity but complicate synthetic accessibility.
(1,4'-Bipiperidine)-4'-carboxamide
N¹,N⁴-Bis[4-(dimethylsulfamoyl)phenyl]-1,4-diazepane-1,4-dicarboxamide
- Molecular Formula : C₂₃H₃₂N₆O₆S₂ (MW 552.67) .
- Features : Sulfamoyl groups enhance hydrogen bonding and solubility, while the diazepane core increases conformational flexibility .
Comparison with Target Compound :
The adamantyl derivative’s rigid structure may limit flexibility but improve binding kinetics in hydrophobic environments, contrasting with the sulfamoyl group’s polar interactions.
Physicochemical and Pharmacokinetic Profiles
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
